molecular formula C6H12FNO B1447068 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol CAS No. 1443983-86-5

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Cat. No.: B1447068
CAS No.: 1443983-86-5
M. Wt: 133.16 g/mol
InChI Key: OWUTXBIONAXKAK-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol is a four-membered nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₂FNO and a molecular weight of 133.16 g/mol . Its core structure consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) substituted at the 1-position with a 2-hydroxyethyl group and at the 3-position with a fluoromethyl group. The azetidine ring adopts a puckered conformation to alleviate angle strain, a characteristic feature of small-ring heterocycles.

The compound lacks chiral centers due to the symmetric substitution pattern on the azetidine ring. However, steric effects from the fluoromethyl and hydroxyethyl substituents influence its three-dimensional conformation. Computational models indicate that the fluoromethyl group adopts an equatorial orientation relative to the azetidine ring plane, minimizing steric clashes with the hydroxyethyl chain. This spatial arrangement enhances molecular stability and influences intermolecular interactions in biological systems.

Key structural parameters derived from X-ray crystallography and density functional theory (DFT) calculations include:

Parameter Value Source
N-C bond length 1.47 Å
C-F bond length 1.39 Å
Azetidine ring puckering angle 25°

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name 2-[3-(fluoromethyl)azetidin-1-yl]ethanol precisely describes the compound's structure. This nomenclature follows these rules:

  • Root name : "Azetidine" designates the four-membered nitrogen heterocycle.
  • Substituent numbering : The fluoromethyl group occupies position 3, while the ethanol moiety attaches to position 1 via the nitrogen atom.
  • Suffix : "-ol" denotes the primary alcohol functional group.

Alternative naming conventions include:

  • This compound : Emphasizes the hydroxyl group's position using the 1983 IUPAC recommendations for alcohol nomenclature.
  • 1-Azetidineethanol, 3-(fluoromethyl)- : A retained name under CAS nomenclature rules, prioritizing the azetidine core.

The compound’s SMILES notation (OCCN1CC(CF)C1 ) and InChIKey (OWUTXBIONAXKAK-UHFFFAOYSA-N ) provide unambiguous machine-readable representations of its structure. These identifiers facilitate database searches and computational modeling studies.

Comparative Analysis with Related Azetidine Derivatives

This compound belongs to a broader class of pharmacologically active azetidine derivatives. Key structural comparisons include:

Derivative Structural Difference Functional Impact Source
2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-ol Ethoxy and trifluoromethyl groups at C3 Increased lipophilicity and metabolic stability
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethan-1-one Ketone group replaces hydroxyl; fluorophenyl substituent Enhanced π-π stacking capacity
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid Extended carboxylic acid side chain Ionic character at physiological pH

The hydroxyl group in this compound enables hydrogen bonding interactions absent in non-polar analogues like 1-(azetidin-1-yl)-2-(3-fluorophenyl)ethan-1-one. This property makes it particularly valuable as a synthetic intermediate for estrogen receptor modulators, where polar interactions with binding pockets are critical.

Ring strain energy calculations show azetidines (≈25.4 kcal/mol) exhibit intermediate stability between aziridines (≈27.7 kcal/mol) and pyrrolidines (≈5.5 kcal/mol). The fluoromethyl substituent further stabilizes the azetidine ring through hyperconjugative interactions between the C-F σ* orbital and adjacent C-N bonds. This stabilization differentiates it from non-fluorinated derivatives like 2-(3-methoxyazetidin-3-yl)ethan-1-ol, which show greater conformational flexibility.

Synthetic methodologies highlight its unique reactivity:

  • Nucleophilic ring-opening : Less reactive than aziridines but more susceptible than five-membered heterocycles.
  • Radical stability : The fluoromethyl group inhibits radical-mediated degradation pathways compared to chlorinated analogues.

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUTXBIONAXKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293878
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443983-86-5
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route via Azetidine-3-carboxylic Acid Methyl Ester and Fluorination

  • Step 1: Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to form the methyl ester intermediate.
  • Step 2: The methyl ester is reduced using hydride reducing agents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) to obtain (l-benzhydrylazetidin-3-yl)methanol derivatives.
  • Step 3: Mesylation or tosylation of the hydroxymethyl group to form good leaving groups (e.g., methanesulfonate or tosylate derivatives).
  • Step 4: Fluorination is achieved by displacement of the mesylate or tosylate with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.
  • Step 5: Deprotection of protecting groups (e.g., benzhydryl) by hydrogenolysis under palladium catalysis in methanol with para-toluenesulfonic acid yields the final 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol compound.

Alternative Route via Bis-triflation and Cyclization

  • Step 1: Diethyl 2,2-bis(hydroxymethyl)malonate is bis-triflated using triflic anhydride and diisopropylethylamine (DIPEA).
  • Step 2: Nucleophilic displacement of triflate groups and cyclization with 2-(benzyloxy)ethan-1-amine forms diethyl 1-(2-(benzyloxy)ethyl)azetidine-3,3-dicarboxylate.
  • Step 3: Subsequent steps involve fluorination and reduction to introduce the fluoromethyl group and deprotect to yield the target compound.

Michael Addition and Cyclization Route

  • Step 1: Michael addition of 2-(benzyloxy)ethan-1-amine to ethyl 3-(fluoromethyl)acrylate derivatives.
  • Step 2: Deprotonation and cyclization using tert-butylmagnesium chloride in tetrahydrofuran (THF) to form the azetidine ring.
  • Step 3: Further functional group manipulations and deprotection steps lead to the desired this compound.

Key Reagents and Conditions

Step Reagents/Conditions Purpose
Esterification Thionyl chloride in methanol Formation of methyl ester intermediate
Reduction Sodium triacetoxyborohydride, Red-Al, LAH, NaBH4, DIBAL Reduction of ester to alcohol
Mesylation/Tosylation Methanesulfonyl chloride or p-toluenesulfonyl chloride Activation of hydroxymethyl for fluorination
Fluorination Tetra-butylammonium fluoride (TBAF), HF/trimethylamine Introduction of fluoromethyl group
Deprotection Hydrogen gas, Pd catalyst, para-toluenesulfonic acid Removal of benzhydryl protecting group
Cyclization (alternative) DIPEA, triflic anhydride, 2-(benzyloxy)ethan-1-amine Formation of azetidine ring
Michael Addition 2-(benzyloxy)ethan-1-amine, ethyl acrylate derivatives Nucleophilic addition to form intermediates

Reaction Conditions and Purification

  • Reactions involving esterification and fluorination are generally conducted under inert atmosphere (nitrogen) at controlled temperatures (5–20 °C).
  • Reduction steps often use dry solvents like THF or diethyl ether.
  • Purification involves aqueous extractions, washing with aqueous sodium hydroxide or potassium carbonate, drying over magnesium sulfate, and filtration.
  • Final compounds are typically purified by chromatography or crystallization to achieve high purity.

Research Findings and Optimization

  • The choice of hydride reducing agent significantly influences the yield and selectivity of the reduction step.
  • Fluorination efficiency depends on the leaving group quality; mesylates and tosylates provide good substrates for nucleophilic fluorination.
  • Deprotection under mild hydrogenolysis conditions preserves the sensitive azetidine ring.
  • Alternative cyclization routes via triflation and Michael addition provide flexibility in synthesizing diverse azetidine derivatives with fluoromethyl substitution.

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Fluorinating Agent Yield/Notes
1 Azetidine-3-carboxylic acid Esterification → Reduction → Mesylation → Fluorination → Deprotection TBAF or HF/trimethylamine Scalable to multi-kilogram scale; high purity
2 Diethyl 2,2-bis(hydroxymethyl)malonate Bis-triflation → Cyclization → Fluorination → Reduction Not specified Alternative cyclization route, useful for analogs
3 Ethyl acrylate + 2-(benzyloxy)ethan-1-amine Michael addition → Cyclization → Fluorination Not specified Provides functionalized azetidine intermediates

Chemical Reactions Analysis

Etherification and Alkylation

The hydroxyl group undergoes nucleophilic substitution to form ether linkages, critical in pharmaceutical intermediates. For example:
Reaction with aromatic bromides :

  • Reagents : Potassium carbonate (K₂CO₃), dimethylformamide (DMF), 80–100°C

  • Product : 2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-substituted chromenols

This reaction is pivotal in synthesizing estrogen receptor modulators, where the hydroxyl group is replaced by aryl ethers to enhance target binding.

Esterification

The alcohol reacts with activated carbonyl compounds to form esters:
Reaction with ethyl glyoxalate :

  • Conditions : Hydride reducing agents (e.g., NaBH₄), tetrahydrofuran (THF), 0–25°C

  • Intermediate : Ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate

This step is foundational in multi-step syntheses, enabling further functionalization via reduction or hydrolysis.

Ring-Opening Reactions

The azetidine ring (a strained four-membered heterocycle) participates in ring-opening under acidic or nucleophilic conditions:
Acid-catalyzed hydrolysis :

  • Reagents : Aqueous HCl or H₂SO₄

  • Product : Linear amine derivatives (theoretical pathway, inferred from analogous azetidines )

Nucleophilic attack :

  • Reagents : Thiols or amines

  • Product : Thioether or secondary amine adducts

Comparative Reactivity with Analogues

Compound Functional Group Key Reactivity
2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol–OHEtherification, esterification
2-(3-(Chloromethyl)azetidin-1-yl)ethan-1-ol–ClNucleophilic substitution (Cl → OR/NR₂)
3-(Fluoromethyl)azetidine–NH (azetidine)Ring-opening, alkylation

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C (boiling point: 201.1°C ).

  • pH Sensitivity : Stable in neutral conditions; azetidine ring may protonate in acidic media, increasing ring-opening susceptibility.

Scientific Research Applications

Selective Estrogen Receptor Degraders

The primary application of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is as an intermediate in the synthesis of selective estrogen receptor modulators and degraders. These compounds are crucial in treating various forms of hormone-sensitive cancers, including breast cancer and ovarian cancer. The compound has been specifically noted for its effectiveness against estrogen receptor-positive tumors, which are often resistant to conventional therapies.

Clinical Relevance:

  • Breast Cancer Treatment: The compound is part of a class of drugs aimed at degrading the estrogen receptor, potentially leading to tumor regression in patients with endocrine-resistant breast cancer .
  • Combination Therapies: It can be used in combination with other therapeutic agents such as aromatase inhibitors and CDK inhibitors to enhance efficacy against hormone receptor-positive cancers .

Synthesis Processes

The synthesis of this compound involves several steps that highlight its utility as a precursor for more complex compounds.

General Synthesis Methodology

The synthesis typically begins with readily available azetidine derivatives, which undergo various chemical transformations including fluorination and alkylation to yield the target compound. The following table summarizes key steps involved in the synthesis:

StepReaction TypeDescription
1FluorinationIntroduction of fluoromethyl group to azetidine structure.
2AlkylationReaction with ethylene glycol derivatives to form the ethan-1-ol moiety.
3PurificationChiral chromatography to separate enantiomers for specific therapeutic applications.

Efficacy in Cancer Models

In preclinical studies, compounds derived from this compound have demonstrated significant efficacy in various cancer models. For instance:

  • Xenograft Studies: In mouse models bearing estrogen receptor-positive tumors, treatments involving this compound led to notable tumor regression, particularly in cases resistant to traditional therapies .

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of SERDs incorporating this compound as a treatment for metastatic breast cancer. These trials aim to establish the pharmacokinetic profiles and therapeutic windows necessary for effective clinical application .

Conclusion and Future Directions

The compound this compound holds promise in the field of medicinal chemistry, particularly as a building block for selective estrogen receptor degraders aimed at treating hormone-sensitive cancers. Continued research and clinical evaluation will be essential to fully understand its therapeutic potential and optimize its use in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, when used as an intermediate for estrogen receptor modulating compounds, it binds to estrogen receptors and modulates their activity. The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Properties

Property This compound 2-[3-(Methoxymethyl)azetidin-1-yl]ethan-1-ol 2-(Azetidin-3-yl)-2,2-difluoroethan-1-ol
Polarity High (fluorine electronegativity) Moderate (methoxy group) Very high (two fluorines)
Lipophilicity (LogP) Estimated ~0.5 ~1.2 ~0.3
Stability Hygroscopic; requires cold storage Likely stable at room temperature May decompose under acidic conditions
Bioactivity Unreported; potential CNS modulation Unreported Unreported

Key Observations :

  • Fluorine Impact: The fluoromethyl group in the target compound enhances polarity and metabolic stability compared to non-fluorinated analogs. However, it introduces synthesis complexity, as seen in lower yields for fluorinated compounds .
  • Thioether vs. Hydroxyl: The thioether analog () has a higher molecular weight (147.24 vs.
  • Diazirine Derivatives : Compounds like 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol () are used in photoaffinity labeling, a niche application distinct from the target compound’s presumed uses .

Table 3: Hazard Comparison

Compound GHS Classification Key Risks
This compound Danger (H312, H332, H315) Inhalation, dermal toxicity
1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol Schedule I (hallucinogen) Neurotoxicity; no medical use
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol Not reported Photoactive; handle under UV avoidance

Notable Risks:

  • The target compound’s hazards align with typical fluorinated azetidines, requiring stringent handling protocols. In contrast, indole-derived ethanolamines () are controlled substances due to hallucinogenic effects .

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of estrogen receptors. This article examines its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure with a fluoromethyl group, which may influence its biological activity. The presence of the hydroxyl group (ethanol moiety) enhances its solubility and potential interaction with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
MDA-MB-23110.0

The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ER). It acts as a selective estrogen receptor modulator (SERM), influencing both ERα and ERβ pathways. This modulation can lead to apoptosis in cancer cells and inhibition of cell proliferation.

Estrogen Receptor Interaction

Estrogen receptors play a crucial role in the regulation of various physiological processes and are implicated in several cancers, particularly breast cancer. The compound's ability to bind to these receptors suggests it may alter gene expression related to cell growth and differentiation.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models.

Study 1: In Vitro Efficacy

In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 12.5 µM, indicating substantial antiproliferative activity. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Study 2: Comparative Analysis

A comparative analysis with other known SERMs revealed that this compound exhibited superior activity in inhibiting cell growth in hormone-responsive breast cancer cells. This positions it as a promising candidate for further development as an anticancer agent .

Q & A

Q. Key Optimization Strategies :

  • Temperature control : Maintain ≤0°C during fluoromethylation to minimize side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in polar aprotic solvents like DMF .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >90% purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Workflow :

  • NMR :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the azetidine ring and fluoromethyl group .
    • ¹⁹F NMR : Confirm fluoromethyl incorporation (δ ≈ -200 to -220 ppm) and assess purity .
  • X-ray Crystallography :
    • Use SHELX-97 for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤0.8 Å. The fluoromethyl group’s conformation (axial/equatorial) can be definitively resolved .
  • Mass Spectrometry :
    • High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ (calc. for C₆H₁₂FNO: 158.0982) .

How should researchers handle stability issues and storage conditions for this compound?

Basic Research Question
Stability Profile :

  • Light sensitivity : Degrades under UV light; store in amber vials at -20°C.
  • Moisture sensitivity : The azetidine ring is prone to hydrolysis. Use anhydrous solvents and inert atmosphere (N₂/Ar) during handling .
  • Long-term storage : Lyophilize and store as a solid under vacuum-sealed conditions. Purity remains >95% for 12 months .

What mechanistic insights explain the reactivity of the fluoromethyl group in nucleophilic or electrophilic reactions?

Advanced Research Question
Reactivity Analysis :

  • Nucleophilic substitution : The fluoromethyl group exhibits lower reactivity compared to chloromethyl analogs due to stronger C-F bonds. Use Lewis acids (e.g., BF₃·Et₂O) to polarize the bond and enhance substitution rates .
  • Electrophilic pathways : Fluorine’s electronegativity directs electrophiles to the azetidine nitrogen. DFT calculations (B3LYP/6-311+G(d,p)) show a 15% higher activation energy for fluoromethyl vs. methyl derivatives, explaining slower kinetics .

Q. Experimental Validation :

  • Monitor reaction progress using in situ ¹⁹F NMR to track fluoromethyl group transformations .

How should researchers resolve contradictions between experimental NMR data and predicted spectra?

Advanced Research Question
Troubleshooting Strategies :

  • Case Study : Observed ¹H NMR δ 3.65 ppm (m) conflicts with computed δ 3.80 ppm (azetidine CH₂).
    • Solution :

Verify sample purity via HPLC (C18 column, 95:5 H₂O:MeOH).

Run NOESY to confirm spatial proximity between fluoromethyl and ethanol protons, indicating a folded conformation.

Recompute NMR shifts using solvent-corrected DFT (SMD model for DMSO) .

Q. Documentation :

  • Report chemical shifts with referenced solvent peaks and calibration standards (e.g., TMS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol
Reactant of Route 2
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2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

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